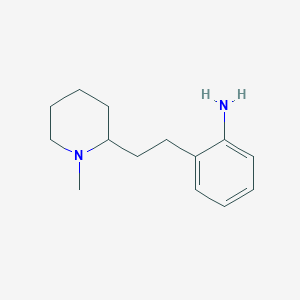









|
REACTION_CXSMILES
|
COS([O-])(=O)=O.[N+:7]([C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N+:15]=1[CH3:20])([O-])=O.[H][H]>C(O)C.[Pt]>[NH2:7][C:10]1[CH:24]=[CH:23][CH:22]=[CH:21][C:11]=1[CH2:12][CH2:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][N:15]1[CH3:20] |f:0.1|
|


|
Name
|
2-(2-Nitrostyrenyl)-1-methylpyridinium methyl sulfate
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)[O-].[N+](=O)([O-])C1=C(C=CC2=[N+](C=CC=C2)C)C=CC=C1
|
|
Name
|
2L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
The hydrogenation mixture rapidly turned orange and then slowly became colorless as the organic solid dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
Catalyst was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo to an oil which
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 50 mL water
|
|
Type
|
EXTRACTION
|
|
Details
|
The basic aqueous phase was extracted with 50 and 25 mL portions of methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (anhyd. K2CO3)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solid removed in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(CCC2N(CCCC2)C)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.3 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |